
6-Amino-7-bromobenzothiazole
概要
説明
6-Amino-7-bromobenzothiazole is a useful research compound. Its molecular formula is C7H5BrN2S and its molecular weight is 229.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
6-Amino-7-bromobenzothiazole has been investigated as a corrosion inhibitor, particularly for copper. Chen et al. (2018) studied its effectiveness in sulfuric acid solution, finding it to act as a modest cathodic-type inhibitor with a high inhibition efficiency, attributed to its adsorption on the copper surface forming a protective layer (Chen et al., 2018).
Antitumor Properties
Benzothiazoles, including derivatives of this compound, have been extensively studied for their antitumor properties. Hutchinson et al. (2001) synthesized fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating potent cytotoxicity against certain human breast cancer cell lines (Hutchinson et al., 2001). Additionally, Racané et al. (2006) prepared novel derivatives of 6-amino-2-phenylbenzothiazole with varying substituents, showing cytostatic activities against malignant human cell lines including cervical, breast, and colon carcinomas (Racané et al., 2006).
Antibacterial Activity
Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. For instance, Khan et al. (2016) synthesized heterocyclic derivatives of 1-aminoanthraquinone bearing 2-aminobenzothiazole moieties, showing moderate biological activity against various bacteria (Khan et al., 2016).
Bioimaging and Sensing Applications
The compound has potential applications in bioimaging and sensing. Rasheed et al. (2019) synthesized a “turn-on” fluorescent sensor based on rhodamine and 2-amino-6-bromobenzothiazol, demonstrating selective response for Hg(II) and Cu(II), with potential for intracellular monitoring in HeLa cells (Rasheed et al., 2019).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .
将来の方向性
Benzothiazole derivatives, including 6-Amino-7-bromobenzothiazole, have been the focus of recent research due to their wide range of biological activities . Future research may focus on developing new synthetic pathways for 2-arylbenzothiazoles, including green synthesis methods and one-pot multicomponent reactions . This could pave the way for the development of more potent biologically active benzothiazole-based drugs .
作用機序
Target of Action
It is known that the compound has a high gastrointestinal absorption and can permeate the blood-brain barrier . It is also identified as an inhibitor of CYP1A2 and CYP2C19 , which are enzymes involved in drug metabolism and bioactivation.
Mode of Action
Its inhibitory action on cyp1a2 and cyp2c19 suggests that it may interfere with the metabolic processes mediated by these enzymes .
Biochemical Pathways
Given its inhibitory action on cyp1a2 and cyp2c19, it can be inferred that it may impact the metabolic pathways involving these enzymes .
Pharmacokinetics
6-Amino-7-bromobenzothiazole exhibits high gastrointestinal absorption, indicating good oral bioavailability . It is also able to cross the blood-brain barrier, suggesting potential central nervous system activity . It is an inhibitor of CYP1A2 and CYP2C19, which could affect its own metabolism as well as that of other drugs metabolized by these enzymes .
生化学分析
Biochemical Properties
6-Amino-7-bromobenzothiazole plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes, such as urease, which is involved in the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is significant in the context of treating infections caused by urease-producing bacteria. Additionally, this compound can bind to proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to urease results in enzyme inhibition, which is a key mechanism in its antimicrobial activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity and anti-inflammatory effects . At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with urease affects the urea cycle, leading to changes in ammonia and carbon dioxide production . Additionally, this compound can modulate other metabolic pathways by interacting with key enzymes, thereby altering the overall metabolic landscape of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound may be transported into cells via specific amino acid transporters, and its distribution within the cell can be influenced by binding to intracellular proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with enzymes, receptors, or transcription factors, thereby exerting its biochemical effects.
特性
IUPAC Name |
7-bromo-1,3-benzothiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVRHVCMVAAPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1N)Br)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405734 | |
| Record name | 6-Amino-7-bromobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769-20-0 | |
| Record name | 7-Bromo-6-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=769-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-7-bromobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B1276010.png)

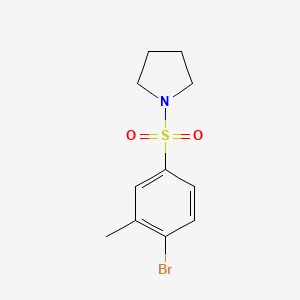

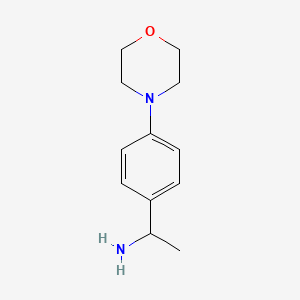
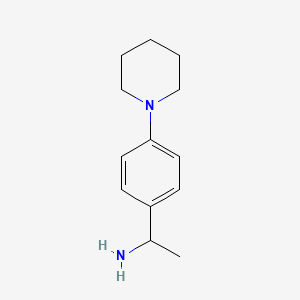


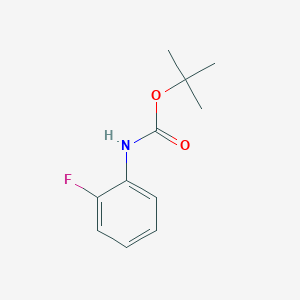
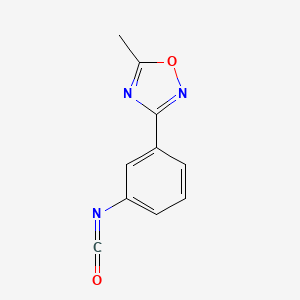
![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)
![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)


